REACTION_CXSMILES
|
[N:1]#[C:2]Cl.[S:4]1[CH:8]=[CH:7][C:6]([CH2:9][N:10]2[CH:14]=[CH:13][N:12]=[CH:11]2)=[CH:5]1.C(N(CC)CC)C.C([O-])(O)=O.[Na+]>C(#N)C>[C:2]([C:11]1[N:10]([CH2:9][C:6]2[CH:7]=[CH:8][S:4][CH:5]=2)[CH:14]=[CH:13][N:12]=1)#[N:1] |f:3.4|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N#CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
8.2
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)CN1C=NC=C1
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 250 ml, 4-neck flask equipped with a nitrogen bubbler, gas inlet tube
|
Type
|
TEMPERATURE
|
Details
|
Cool the solution in an ice bath
|
Type
|
CUSTOM
|
Details
|
the temperature below 0° C
|
Type
|
WAIT
|
Details
|
After 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
pour
|
Type
|
EXTRACTION
|
Details
|
extract with ether (3×150 ml)
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
CUSTOM
|
Details
|
to obtain tan oil
|
Type
|
DISTILLATION
|
Details
|
The oil is purified via Kugelrohr distillation
|
Type
|
CUSTOM
|
Details
|
to obtain a colorless oil
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1N(C=CN1)CC1=CSC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |